3-Chlorosalicylic acid

Description

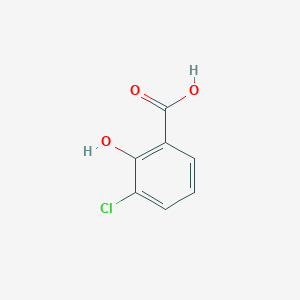

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPINMMULCRBDOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171356 | |

| Record name | 3-Chlorosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1829-32-9 | |

| Record name | 3-Chlorosalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1829-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001829329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorosalicylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chlorosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLOROSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQE9J25ZES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Laboratory-Scale Preparation Protocols

Several established methods are employed for the laboratory synthesis of 3-chlorosalicylic acid, each with distinct advantages and limitations.

Direct chlorination of salicylic (B10762653) acid itself typically yields a mixture of products, with 5-chlorosalicylic acid being the major component. ias.ac.inwikipedia.org To obtain this compound, modified substrates or specific reaction conditions are necessary.

Achieving selective monochlorination at the 3-position requires overcoming the inherent directing influence of the hydroxyl and carboxyl groups. While direct chlorination of salicylic acid leads to a mixture of 3-chloro-, 5-chloro-, and 3,5-dichlorosalicylic acids, the 5-chloro isomer is the predominant product. ias.ac.in

One approach to favor 3-chlorination involves modifying the salicylic acid molecule to alter the directing effects of the substituents. For instance, converting the carboxyl group to a chloralamide group changes the primary directing influence from the 5-position to the 3-position. This strategy has been successfully employed to synthesize chloral-3-chlorosalicylamide, which can then be hydrolyzed to yield this compound. ias.ac.in

Another strategy involves the chlorination of salicylic acid in concentrated sulfuric acid. This method initially produces a mixture of 3- and 5-chlorosalicylic acids, which can be further chlorinated to 3,5-dichlorosalicylic acid. google.com Careful control of reaction temperature is crucial; chlorination at 5°-10° C favors the formation of monochlorinated products. google.comvulcanchem.com

A reliable method for preparing this compound involves the desulphonation of a chlorinated sulfosalicylic acid intermediate. ias.ac.in This multi-step process leverages the blocking and directing properties of the sulfonic acid group.

The synthesis begins with the sulfonation of salicylic acid to produce 5-sulfosalicylic acid. The sulfonic acid group is then chlorinated, yielding 3-chloro-5-sulfosalicylic acid. A key feature of the sulfonic acid group in the 5-position is its instability, allowing for its removal by substitution with hydrogen when treated with superheated steam. ias.ac.in This desulphonation step, carried out at elevated temperatures (160°-170° C), affords the desired this compound. ias.ac.in

Table 1: Synthesis of this compound via Desulphonation

| Step | Reactant | Reagent/Condition | Product |

| 1 | Salicylic Acid | Fuming Sulfuric Acid | 5-Sulfosalicylic Acid |

| 2 | 5-Sulfosalicylic Acid | Chlorine in Glacial Acetic Acid | 3-Chloro-5-sulfosalicylic Acid |

| 3 | 3-Chloro-5-sulfosalicylic Acid | Superheated Steam (160°-170° C) | This compound |

An effective route to this compound utilizes the hydrolysis of a chloral-3-chlorosalicylamide intermediate. ias.ac.in This method takes advantage of the altered directing effect of the chloralamide group compared to the carboxyl group in salicylic acid.

The synthesis starts with the reaction of salicylamide (B354443) with chloral (B1216628) to form chloralsalicylamide. Chlorination of this intermediate proceeds selectively at the 3-position, yielding chloral-3-chlorosalicylamide in good yield. The final step involves the hydrolysis of this derivative using a sodium hydroxide (B78521) solution. The reaction mixture is refluxed for several hours, followed by acidification to precipitate the this compound product. ias.ac.in

Table 2: Key Steps in the Hydrolysis of Chloral-Salicylamide Derivatives

| Step | Reactant | Reagent/Condition | Product |

| 1 | Salicylamide | Chloral | Chloralsalicylamide |

| 2 | Chloralsalicylamide | Chlorine | Chloral-3-chlorosalicylamide |

| 3 | Chloral-3-chlorosalicylamide | 10% Sodium Hydroxide (reflux), then HCl | This compound |

Direct Chlorination of Salicylic Acid Precursors

Advanced Synthetic Approaches

More sophisticated methods have been developed to achieve higher yields and greater control over the regioselectivity of the synthesis of this compound.

Directed ortho-lithiation is a powerful technique for the regioselective synthesis of 3-substituted salicylic acids. cdnsciencepub.com Direct lithiation of 2-chlorophenol (B165306) followed by carboxylation has proven to be inefficient. A more successful approach involves protecting the phenolic hydroxyl group as a methoxymethyl (MOM) ether. The MOM ether of 2-chlorophenol serves as an effective ortho-lithiation director. cdnsciencepub.com

In this method, the MOM ether of 2-chlorophenol is treated with n-butyllithium to generate the ortho-anion. This anion is then trapped with gaseous carbon dioxide at low temperatures. An acidic workup with hydrochloric acid protonates the carboxylic acid and cleaves the MOM ether in a single step, affording this compound in high yield (91%). cdnsciencepub.com This method avoids the formation of positional isomers.

Industrial Synthesis Optimizations and Process Intensification

Industrial production of chlorinated salicylic acids has driven the development of optimized processes that enhance yield, purity, and throughput while minimizing operational complexity. These strategies often focus on reactor design, reaction conditions, and downstream processing. google.comgoogle.com

The rate of chlorination, a gas-liquid reaction, can be limited by the mass transfer of chlorine gas into the liquid reaction medium. To overcome this limitation, industrial processes may employ pressurized chlorination. google.com By conducting the reaction under elevated pressure, the concentration of dissolved chlorine gas in the sulfuric acid or oleum (B3057394) solvent is increased. This higher concentration accelerates the reaction rate, leading to shorter batch times and increased reactor throughput. google.comgoogle.com This technique is particularly valuable for stages of the reaction that may be slower or require more forcing conditions. google.com

Following the synthesis, the chlorinated salicylic acid product must be isolated from the reaction mixture, which typically involves quenching the acidic solution in water to precipitate the crude solid. google.com For purification, industrial workflows utilize continuous liquid-liquid extraction. google.com A water-immiscible organic solvent, such as xylene or toluene, is used to selectively extract the this compound from the aqueous slurry. google.com This extraction is often performed at elevated temperatures (e.g., 75–100°C) to enhance solubility and extraction efficiency, resulting in an organic phase with high product purity (>95%).

Further purification is typically achieved through recrystallization. The solvent is partially stripped from the organic extract, and the solution is cooled to crystallize the final product. High-performance liquid chromatography (HPLC) is a standard analytical method to verify purity and can be scaled to preparative chromatography for isolating high-purity material. researchgate.net

| Process Step | Technique | Key Parameters/Solvents | Purpose |

| Reaction | Single-Vessel Synthesis | Sequential reagent addition and temperature changes | Improve efficiency, reduce handling. google.com |

| Reaction | Pressurized Chlorination | Elevated pressure | Enhance gas-liquid mass transfer, increase reaction rate. google.com |

| Purification | Continuous Extraction | Xylene, Toluene; 75–100°C | Isolate product from aqueous phase with high purity. google.com |

| Purification | Recrystallization | Ethanol, Methanol (B129727) | Final purification to achieve >98% purity. |

Green Chemistry Principles in this compound Synthesis

Traditional methods for synthesizing this compound often rely on stoichiometric amounts of hazardous reagents like chlorine gas and large volumes of corrosive concentrated sulfuric acid, which present significant environmental, health, and safety challenges. google.com The application of green chemistry principles aims to mitigate these issues by designing safer, more efficient, and environmentally benign processes. openstax.orgacs.org

Key principles of green chemistry applicable to this compound synthesis include:

Use of Safer Solvents and Reagents : A primary goal is to replace hazardous substances. Research into the chlorination of aromatic compounds has explored alternatives to elemental chlorine and strong acids. One approach is oxidative chlorination, which generates the active chlorine species in situ from a safer source, such as hydrochloric acid or sodium chloride, using a benign oxidant like hydrogen peroxide (H₂O₂). jalsnet.comnih.govresearchgate.net This can be performed in less hazardous media, including water, which is a non-toxic and non-flammable solvent. jalsnet.com Reagents like N-chlorosuccinimide (NCS) also offer a solid, more manageable alternative to gaseous chlorine for certain aromatic chlorinations. thieme-connect.com

Catalysis : The use of catalysts is preferred over stoichiometric reagents to minimize waste. acs.org As discussed, catalytic methods using iodine or palladium can improve reaction efficiency. google.comgoogle.com Developing highly active and recyclable catalysts, such as the Fe-Ba mixed oxides used for chlorinating arenes with HCl and H₂O₂, aligns with green chemistry goals. nih.gov

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all reactant materials into the final product. acs.org Processes involving C-H activation, such as the Pd(II)-catalyzed ortho-chlorination, are inherently more atom-economical as they avoid the need for pre-functionalized substrates with leaving groups. google.com

Renewable Feedstocks and Waste Prevention : While salicylic acid is often derived from petrochemical sources, its original source is the willow tree, and biosynthesis from precursors like phenylalanine is possible. google.com An alternative synthesis for this compound starts from o-chlorophenol, which is reacted with an alkali hydroxide and carbon dioxide in a recyclable solvent like xylene. This route avoids the direct chlorination of salicylic acid, thereby preventing the formation of isomeric byproducts and simplifying purification.

By focusing on these principles, future synthetic strategies for this compound can be developed to be more sustainable and economically viable.

Chemical Reactivity and Derivative Synthesis

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of 3-chlorosalicylic acid is dictated by the electronic effects of the substituent groups on the aromatic ring: the carboxyl and hydroxyl groups, which are activating and ortho-, para-directing, and the chloro group, which is deactivating but also ortho-, para-directing. The interplay of these groups governs the outcome of substitution reactions.

In electrophilic aromatic substitution, the positions ortho and para to the activating hydroxyl group are the most reactive. However, the existing substituents already occupy key positions. For instance, in the chlorination of salicylic (B10762653) acid itself, a mixture of 3-chloro- and 5-chlorosalicylic acids is often produced. ias.ac.in Further chlorination can lead to dichlorinated products. google.comgoogle.com The reaction of methyl salicylate (B1505791) with hypochlorite (B82951) also demonstrates electrophilic aromatic substitution, with chlorine being introduced at the positions ortho and para to the hydroxyl group. dtic.mil This suggests that electrophilic attack on this compound would likely occur at the remaining vacant positions activated by the hydroxyl group.

Nucleophilic substitution reactions on the aromatic ring of this compound are less common and would require harsh conditions due to the electron-rich nature of the benzene (B151609) ring. However, the chlorine atom can be substituted under certain conditions.

Oxidation and Reduction Pathways

This compound can be both a product of oxidation reactions and a substrate for reduction. For example, the atmospheric oxidation of the herbicide 2-methyl-4-chlorophenoxyacetic acid (MCPA) by hydroxyl radicals can lead to the formation of chlorosalicylic acid. nih.govacs.org Electrochemical oxidation of salicylic acid in the presence of chloride ions has also been shown to produce chlorinated intermediates, including this compound. researchgate.netmdpi.com

Regarding reduction, a notable pathway is the hydrodehalogenation of chlorinated salicylic acid derivatives. In the synthesis of a disalicylic acid dimer, the chlorine atoms of a methylene-bridged this compound dimer were removed through catalytic transfer hydrogenation using potassium formate (B1220265) as the hydrogen donor and palladium on carbon as the catalyst. frontiersin.orgfrontiersin.org This reductive dehalogenation highlights a method to selectively remove the chlorine atom from the aromatic ring.

Formation of Esters and Amides

The carboxylic acid and hydroxyl groups of this compound are amenable to derivatization to form esters and amides.

Esterification: The synthesis of esters from this compound can be achieved through standard esterification methods. For example, 3-chloro-2-methoxybenzoic acid methyl ester is synthesized by reacting this compound with methyl iodide in the presence of potassium carbonate in dimethylformamide. Processes for preparing esters of 3,5,6-trichlorosalicylic acid often start from salicylic acid, proceeding through chlorinated intermediates like this compound, and then reacting with an alcohol. google.comgoogle.com

| Reactant | Reagent | Product |

| This compound | Methyl iodide, Potassium carbonate | 3-Chloro-2-methoxybenzoic acid methyl ester |

| 3,5,6-Trichlorosalicylic acid | Alcohol (C3-C20) | Alkyl 3,5,6-trichlorosalicylate google.comgoogle.com |

Amide Formation: Amides of this compound can be prepared by reacting the acid with an appropriate amine. One method involves converting the carboxylic acid to an acid chloride using a reagent like phosphorus pentachloride, followed by reaction with ammonia (B1221849) or a primary/secondary amine. ias.ac.in The synthesis of N-substituted amides of salicylic acid derivatives has been achieved by direct reaction with primary amines in the presence of phosphorus trichloride. researchgate.net A notable example is the synthesis of inducamides, which are chlorinated alkaloids. This involves the coupling of a derivative of this compound (6-hydroxy-3-chloro-2-methylbenzoic acid) with tryptophan. nih.gov

| Starting Material | Amine | Product |

| This compound | Ammonia | 3-Chlorosalicylamide ias.ac.in |

| Salicylic acid derivatives | Primary amines | N-substituted amides researchgate.net |

| 6-Hydroxy-3-chloro-2-methylbenzoic acid | L-tryptophan | Inducamide B nih.gov |

| 6-Hydroxy-3-chloro-2-methylbenzoic acid | L-6-chlorotryptophan | Inducamide A nih.gov |

Synthesis of Dimeric and Oligomeric Structures

This compound can serve as a building block for the synthesis of larger molecules such as dimers and oligomers. A key example is the synthesis of a methylene-bridged dimer of this compound. This is achieved through the condensation of two molecules of this compound with paraformaldehyde in the presence of concentrated sulfuric acid. frontiersin.orgfrontiersin.org The chlorine atoms in this reaction act as protecting groups to control the regiochemistry of the dimerization and prevent further polymerization. frontiersin.orgfrontiersin.org

| Monomer | Linking Agent | Product |

| This compound | Paraformaldehyde | Methylene-bridged this compound dimer frontiersin.orgfrontiersin.org |

The resulting dimer can be further modified, for example, by reductive dehalogenation to produce the corresponding disalicylic acid dimer. frontiersin.orgfrontiersin.org The synthesis of dimers of other related structures, such as bile acids, has also been reported, indicating the general applicability of forming dimeric structures from functionalized monomers. nih.gov

Coordination Chemistry and Metal Complexation

The presence of both a hydroxyl and a carboxylic acid group in an ortho relationship makes this compound an excellent chelating ligand for a variety of metal ions.

This compound and its derivatives can coordinate to metal ions in several ways. The most common chelation mode involves the deprotonated hydroxyl and carboxylate groups, forming a stable six-membered ring with the metal center. This bidentate O,O'-coordination is a well-established binding motif for salicylates. rjpbcs.com For instance, 5-chlorosalicylic acid ethyl ester acts as a bidentate ligand through its phenolic oxygen and ester carbonyl oxygen. In complexes with 5-chlorosalicylic acid, the carboxylate group can adopt different coordination modes, such as μ1−η1:η0 and μ1−η1:η1. inorgchemres.org The electron-withdrawing nature of the chlorine atom can increase the acidity of the phenolic proton, enhancing its ability to deprotonate and coordinate to metal ions.

Metal complexes of chlorosalicylic acids can be synthesized by reacting the ligand with a metal salt in a suitable solvent. The resulting complexes can then be characterized by various spectroscopic and crystallographic techniques. For example, transition metal complexes of 5-chlorosalicylic acid have been synthesized and characterized by single-crystal X-ray diffraction, revealing their coordination geometries. inorgchemres.orgresearchgate.net The synthesis of Fe(III) complexes with trichlorosalicylic acid has been reported to result in octahedral geometry. These studies provide insight into the structural aspects of metal-chlorosalicylate interactions and the influence of the chloro-substituent on the properties of the resulting complexes.

Spectroscopic Analysis of Coordination Compounds

The characterization of coordination compounds derived from this compound is heavily reliant on spectroscopic methods, which provide critical information on the ligand's binding mode and the geometry of the resulting metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is fundamental in determining the coordination sites of the 3-chlorosalicylate ligand. In the free ligand, the carboxylic acid C=O group exhibits a characteristic stretching vibration. A notable downward shift of this band upon complexation indicates the involvement of the carboxylate group in bonding to the metal center. mdpi.com The disappearance of the broad O-H stretching bands from both the carboxylic acid and the phenolic hydroxyl groups confirms their deprotonation and subsequent coordination. uobaghdad.edu.iqresearchgate.net For instance, in copper(II) complexes with salicylate derivatives, the formation of the complex is confirmed by changes in the hydroxyl and carbonyl absorptions. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: This technique is employed to study the electronic transitions within the coordination compounds. The spectra typically display intraligand transitions, which may be slightly shifted from those of the free ligand, and ligand-to-metal charge transfer (LMCT) bands. mdpi.commdpi.com These charge transfer transitions are often responsible for the distinct colors of the complexes. ethz.ch The position and intensity of these absorption bands offer insights into the coordination environment around the metal ion. ethz.chscispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, 1H and 13C NMR spectroscopy are powerful tools for structural elucidation in solution. The absence of the acidic proton signals from the carboxylic and hydroxyl groups in the 1H NMR spectrum is a clear indicator of deprotonation and coordination. rsc.org Furthermore, shifts observed in the aromatic proton and carbon resonances of the 3-chlorosalicylate ligand upon complexation reveal changes in its electronic environment due to interaction with the metal ion. rsc.orglibretexts.org

A summary of typical spectroscopic data for a coordination compound involving a substituted salicylic acid is presented below.

| Spectroscopic Technique | Key Observation | Interpretation |

| IR Spectroscopy | Shift in ν(C=O) of carboxylate; Disappearance of ν(O-H) | Coordination via carboxylate and phenolate (B1203915) groups |

| UV-Vis Spectroscopy | Appearance of new charge-transfer bands | Electronic interaction between ligand and metal |

| ¹H NMR Spectroscopy | Disappearance of -COOH and -OH proton signals | Deprotonation and chelation |

Functionalization for Pharmaceutical and Agrochemical Analogues

The chemical structure of this compound, with its carboxylic acid, hydroxyl, and chloro functional groups, presents multiple opportunities for modification, making it a valuable scaffold for creating new pharmaceutical and agrochemical agents. rsc.orgcapes.gov.br

A primary strategy for functionalization is the esterification of the carboxylic acid or etherification of the phenolic hydroxyl group. For example, this compound can be converted to its methyl ester, 3-chloro-2-methoxybenzoic acid methyl ester, by reacting it with methyl iodide in the presence of potassium carbonate. Such modifications can alter the molecule's physicochemical properties, which is a common approach in the development of drug-like molecules. acs.org

The carboxylic acid group can also be converted to an amide, a crucial functional group in many pharmaceuticals. This is often achieved by first converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride, followed by reaction with a suitable amine. nih.gov This method has been used to synthesize niclosamide (B1684120) analogues, which have shown potential biological activity. nih.gov

Furthermore, this compound can be used as a starting material for more complex structures. For instance, it undergoes condensation with paraformaldehyde in sulfuric acid to form a methylene-bridged dimer. frontiersin.org This dimer can then be further modified, for example, by converting the carboxylic acid groups to hydrazides and subsequently to Schiff bases, leading to compounds with potential antibacterial properties. frontiersin.org

Spectroscopic Characterization and Theoretical Investigations

Electronic Absorption and Emission Spectroscopy

The photophysical properties of salicylic (B10762653) acid and its derivatives, including 3-Chlorosalicylic acid, are of significant interest due to their potential applications in photochemistry. vulcanchem.com Detailed studies using steady-state absorption, emission, and time-resolved emission spectroscopy, in conjunction with quantum chemical calculations, have been employed to characterize these properties. vulcanchem.comrsc.org

Steady-State and Time-Resolved Emission Studies

Steady-state and time-resolved fluorescence spectroscopy are powerful techniques to study the photophysics of molecules like this compound. researchgate.netmdpi.com These methods provide information on phenomena such as excited-state intramolecular proton transfer (ESIPT). researchgate.netresearchgate.net In many salicylic acid derivatives, a large Stokes-shifted emission band is observed, which is a characteristic signature of the ESIPT process. rsc.orgresearchgate.netresearcher.life This process involves the transfer of a proton within the molecule in the excited state, leading to the formation of a different emitting species. rsc.org Time-resolved studies help in understanding the dynamics of these processes, including the lifetimes of the excited states involved. mdpi.com

Analysis of Dual Emission and Stokes Shift Phenomena

The phenomenon of dual emission is observed in some fluorescent molecules where emission occurs from two different excited states. researchgate.netdiva-portal.org For salicylic acid derivatives, this often corresponds to emission from the locally excited state and a large Stokes-shifted emission from the proton-transferred tautomer. diva-portal.org The Stokes shift, which is the difference between the absorption and emission maxima, is notably large in compounds undergoing ESIPT. researcher.lifediva-portal.org The solvent polarity can influence the emission spectra, although in some chlorinated salicylic acids, the Stokes-shifted emission shows negligible dependency on it, indicating a robust intramolecular process. rsc.orgresearcher.life

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule by probing its vibrational modes. edinst.comfrontiersin.org These complementary methods are crucial for identifying functional groups and understanding molecular structure. edinst.comscielo.org.mx To be IR active, a vibration must cause a change in the molecule's dipole moment, while a change in polarizability is required for a mode to be Raman active. edinst.com

Identification of Intramolecular Hydrogen Bonding Signatures

A key feature of this compound is the intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl group of the carboxylic acid. This interaction significantly influences the vibrational spectra. The stretching vibration of the hydrogen-bonded OH group (ν(OH)) is a particularly sensitive probe. acs.org In salicylic acid and its derivatives, this intramolecular hydrogen bond is maintained even in different environments, though its strength can be affected. acs.org The presence of this bond leads to characteristic shifts in the vibrational frequencies, particularly a broadening and red-shifting of the OH stretching band in the IR spectrum. acs.orgmdpi.com Theoretical calculations, such as Density Functional Theory (DFT), are often used alongside experimental spectra to assign these vibrational modes accurately. frontiersin.orgresearchgate.netresearchgate.net

Table 1: Selected Vibrational Frequencies for Salicylic Acid Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Hydroxyl (intramolecular H-bond) | O-H stretch | ~2600 - 3200 | acs.orgmdpi.com |

| Carbonyl (carboxylic acid) | C=O stretch | ~1650 - 1700 | scielo.org.mx |

| Aromatic Ring | C=C stretch | ~1450 - 1600 | scielo.org.mx |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. researchgate.netlibretexts.org

In the ¹H NMR spectrum of this compound, the chemical shifts of the protons are influenced by their local electronic environment. acdlabs.com The proton of the phenolic hydroxyl group, involved in the intramolecular hydrogen bond, typically appears as a broad singlet at a downfield chemical shift. thieme-connect.de The aromatic protons will show a splitting pattern characteristic of their substitution on the benzene (B151609) ring.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. libretexts.org The chemical shifts are sensitive to factors like hybridization and the electronegativity of attached atoms. libretexts.org The carbonyl carbon of the carboxylic acid group in this compound is expected to resonate at a significantly downfield position (typically 170-220 ppm). libretexts.org The chemical shifts of the aromatic carbons are also diagnostic of the substitution pattern.

Table 2: Typical Chemical Shift Ranges for Functional Groups in this compound

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |

| ¹H | Phenolic OH (H-bonded) | > 10 | mdpi.comthieme-connect.de |

| ¹H | Carboxylic Acid OH | 10 - 13 | acdlabs.com |

| ¹H | Aromatic H | 6.5 - 8.0 | thieme-connect.de |

| ¹³C | Carbonyl C (Carboxylic Acid) | 170 - 185 | libretexts.org |

| ¹³C | Aromatic C | 110 - 160 | libretexts.org |

Advanced Computational Chemistry Approaches

Computational chemistry, particularly methods based on Density Functional Theory (DFT), plays a crucial role in complementing experimental spectroscopic data. nih.govnrel.gov These calculations can predict molecular structures, vibrational frequencies, and electronic properties with a high degree of accuracy. nrel.govmdpi.com For this compound and related compounds, DFT calculations have been used to:

Determine the most stable conformers. researchgate.netresearchgate.net

Calculate theoretical vibrational spectra (IR and Raman) to aid in the assignment of experimental bands. frontiersin.orgresearchgate.netresearchgate.net

Investigate the potential energy surfaces for the ground and excited states to understand processes like ESIPT. rsc.orgresearchgate.net

Analyze the strength and nature of the intramolecular hydrogen bond through methods like Natural Bond Orbital (NBO) analysis. dntb.gov.ua

These theoretical insights are invaluable for a comprehensive understanding of the structure-property relationships in this compound. dntb.gov.uaosti.gov

Hartree-Fock and Density Functional Theory (DFT) Calculations

Hartree-Fock (HF) and Density Functional Theory (DFT) are cornerstone computational methods used to investigate the electronic structure and properties of molecules like this compound. buffalo.eduntnu.no DFT, particularly with hybrid functionals such as B3LYP, is widely employed for its balance of computational cost and accuracy in describing electron correlation effects. buffalo.edu These calculations are typically performed with Pople-style basis sets, such as 6-311++G(d,p), which are sufficiently flexible to describe phenomena like intramolecular hydrogen bonding. researchgate.net Such studies are fundamental for optimizing the molecular geometry, calculating vibrational frequencies, and exploring the molecule's potential energy surface. researchgate.netsemanticscholar.org

Theoretical calculations are crucial for understanding the electronic structure of this compound in both its ground electronic state (S₀) and its first excited singlet state (S₁). In the ground state, DFT and HF calculations consistently predict a planar structure stabilized by a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the carboxylic acid group. researchgate.netacs.org The potential energy surface for the ground state along the proton transfer coordinate shows a single, deep potential well, confirming the stability of the normal enol form and indicating that ground-state intramolecular proton transfer (GSIPT) is not a favorable process. researchgate.net

Upon electronic excitation to the S₁ state, the electronic distribution changes significantly. For salicylic acid and its derivatives, calculations have shown that the acidity of the phenolic proton increases while the basicity of the carbonyl oxygen also increases. acs.org This electronic rearrangement promotes Excited-State Intramolecular Proton Transfer (ESIPT). The potential energy surface of the S₁ state, often calculated using methods like Configuration Interaction Singles (CIS) or Time-Dependent DFT, typically reveals either two minima (for the enol and proton-transferred keto tautomer) separated by a small energy barrier, or a very flat potential energy profile, which facilitates the proton transfer process. acs.orgkoreascience.kr

The intramolecular hydrogen bond (IMHB) is a defining feature of this compound's structure, forming a six-membered quasi-ring. Computational studies on chloro-substituted salicylic acids have been performed to quantify the strength and nature of this bond. researchgate.net The chlorine atom, being an electron-withdrawing group, modulates the electron density of the aromatic ring and, consequently, the strength of the IMHB.

Richard Bader's Quantum Theory of Atoms in Molecules (QTAIM or AIM) is a powerful method for analyzing chemical bonds based on the topology of the electron density (ρ(r)). researchgate.netwikipedia.org By locating the (3, -1) bond critical point (BCP) along the path between the hydrogen donor (hydroxyl H) and the acceptor (carbonyl O), the nature of the hydrogen bond can be characterized. uni-rostock.de

For strong intramolecular hydrogen bonds, as seen in salicylic acid derivatives, the analysis of ρ(r) and its Laplacian (∇²ρ(r)) at the BCP provides quantitative descriptors. researchgate.netresearchgate.net A significant value of ρ(r) and a positive value of ∇²ρ(r) are typically indicative of strong closed-shell interactions, which is characteristic of hydrogen bonds. However, in very strong cases, the interaction can exhibit some covalent character. researchgate.net Computational studies on related molecules show that the topological features suggest the IMHB interaction has characteristics typical of a partially covalent interaction. researchgate.net

Table 1: Typical QTAIM Parameters for Intramolecular Hydrogen Bonds in Salicylic Acid Derivatives

| Parameter | Description | Typical Value Range | Significance |

| ρ(r) | Electron density at the Bond Critical Point (BCP) | 0.02 - 0.05 a.u. | Measures the accumulation of electron density, indicating bond strength. |

| ∇²ρ(r) | Laplacian of the electron density at the BCP | > 0 | A positive value indicates charge depletion, typical of closed-shell interactions (like H-bonds). |

| V(r) | Potential energy density at the BCP | Negative | Stabilizing influence. |

| G(r) | Kinetic energy density at the BCP | Positive | Destabilizing influence. |

Note: The values are illustrative and based on general findings for similar compounds. Specific values for this compound would require dedicated calculations.

The strength of the intramolecular hydrogen bond in this compound is enhanced by a phenomenon known as Resonance-Assisted Hydrogen Bonding (RAHB). nih.gov In this mechanism, the hydrogen bond is part of a conjugated π-electron system, which increases the bond's strength through π-electron delocalization within the quasi-ring. researchgate.netnih.gov This delocalization leads to a partial equalization of the C-C bond lengths in the ring and the C-O bond lengths in the carboxyl group, strengthening the H-bond. rsc.org

Conformational analysis of this compound, performed using computational methods, primarily investigates the rotation around the C-C bond connecting the carboxylic acid group to the benzene ring. The construction of a one-dimensional potential energy surface (PES) by systematically changing this dihedral angle reveals the energetic landscape of the molecule. rsc.orgupenn.edu

These calculations invariably show that the global minimum energy conformation is the planar structure where the intramolecular hydrogen bond can form. A second, less stable conformer (a local minimum) exists where the carboxylic group is rotated by approximately 180 degrees, preventing the formation of the IMHB. The energy barrier for rotation between these two conformers provides a theoretical estimate of the IMHB strength, although this method can be influenced by other steric and electronic changes during the rotation. osti.gov The significantly higher energy of the non-hydrogen-bonded conformer underscores the critical role of the IMHB in stabilizing the molecule's predominant structure.

Characterization of Intramolecular Hydrogen Bonding (IMHB)

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used and effective computational method for investigating the properties of electronically excited states. rsc.orgchemrxiv.org It is applied to this compound and its analogues to calculate vertical excitation energies (corresponding to UV-Vis absorption), oscillator strengths, and to map the potential energy surfaces of excited states. researchgate.netkoreascience.kr

TD-DFT calculations are instrumental in explaining the photophysical behavior of these molecules, particularly the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.net By calculating the potential energy profile along the proton transfer coordinate in the S₁ state, TD-DFT can predict whether the ESIPT process is barrierless or proceeds over a small activation barrier. koreascience.kr The results of these calculations, including the predicted absorption and fluorescence energies for the enol and keto tautomers, can be directly compared with experimental spectroscopic data to validate the proposed photophysical mechanism. researchgate.netkoreascience.kr

Photophysical Mechanism Elucidation

The photophysical behavior of salicylic acid and its derivatives is dominated by the process of intramolecular proton transfer, which can occur in either the ground electronic state (S₀) or the first excited singlet state (S₁).

Excited State Intramolecular Proton Transfer (ESIPT) is a photochemical reaction where a proton is transferred within a molecule after it has been promoted to an electronically excited state. mdpi.comresearchgate.net In salicylic acid, photoexcitation significantly increases the acidity of the phenolic -OH group and the basicity of the carbonyl C=O group. researchgate.net This change in electronic distribution facilitates the ultrafast transfer of the phenolic proton to the carbonyl oxygen, forming an excited-state keto-tautomer. This process is schematically represented as:

Normal Form (N) → Tautomer Form (T)

This tautomerization in the excited state is responsible for the characteristic large Stokes shift observed in the fluorescence spectrum of salicylic acid, which shows a dual emission corresponding to the de-excitation of both the locally excited normal form (N) and the tautomeric form (T). iitk.ac.inacs.org The ESIPT process is typically very fast, occurring on the femtosecond timescale. rsc.org

For chlorinated derivatives, the position and electronic nature of the substituent have a profound impact on the ESIPT dynamics. Studies on 5-chlorosalicylic acid (5ClSA) have shown that while ESIPT still occurs, it is less favorable compared to the parent salicylic acid. researcher.lifestackexchange.com This is attributed to a reduction in the ground-state IMHB strength and an increase in the energy barrier for proton transfer in the excited state. wisc.eduresearcher.lifestackexchange.com The chlorine atom's electron-withdrawing effect alters the charge density on the oxygen atoms of the carboxyl group, making the proton transfer less efficient. researcher.life Given these findings, it is predicted that this compound also undergoes ESIPT, with the dynamics and efficiency of the process being modulated by the specific electronic perturbations induced by the chlorine atom at the 3-position.

Ground State Intramolecular Proton Transfer (GSIPT) refers to the same proton transfer process but occurring in the ground electronic state (S₀). For salicylic acid and its derivatives, extensive computational studies, including the evaluation of potential energy surfaces, have been conducted. iitk.ac.instackexchange.com These theoretical investigations consistently show that in the ground state, the normal enol-form is significantly more stable than the proton-transferred keto-tautomer. iitk.ac.inacs.org

Table 2: Summary of Proton Transfer Characteristics in Salicylic Acid Derivatives

| Compound | GSIPT | ESIPT | Key Factor | Reference |

| Salicylic Acid | No (High energy barrier) | Yes (Efficient) | Favorable excited-state potential | iitk.ac.inacs.org |

| 5-Chlorosalicylic Acid | No (High energy barrier) | Yes (Less favorable than SA) | Cl substitution reduces H-bond strength and increases ESIPT barrier | researcher.lifestackexchange.com |

| This compound | No (Predicted) | Yes (Predicted) | Electronic effects of 3-chloro substitution | N/A |

Biological Activities and Mechanistic Studies

Antimicrobial Efficacy

3-Chlorosalicylic acid is recognized for its potential antimicrobial properties, a characteristic it shares with other salicylic (B10762653) acid derivatives. Its efficacy is evaluated against a range of microbial pathogens.

While specific minimum inhibitory concentration (MIC) data for this compound is not extensively detailed in the provided research, the broader class of salicylic acid compounds has demonstrated notable antibacterial activity. Generally, salicylic acid and its derivatives tend to be more effective against Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, compared to Gram-positive bacteria like Enterococcus faecalis and Staphylococcus aureus mdpi.com. Studies on various phytochemicals have shown that salicylic acid itself exhibits one of the highest biological effects against a range of bacterial species mdpi.com. The antibacterial efficacy of halogenated salicylic acid derivatives is an area of active investigation, building on the known antimicrobial profile of the parent compound.

Table 1: General Antibacterial Activity of Salicylic Acid This table is based on the activity of the parent compound, Salicylic Acid, to provide context for its derivatives.

| Bacterial Type | Representative Organisms | General Sensitivity |

|---|---|---|

| Gram-Negative | Escherichia coli, Pseudomonas aeruginosa | Generally more sensitive |

| Gram-Positive | Enterococcus faecalis, Staphylococcus aureus | Generally less sensitive |

The methods by which this compound may exert its antimicrobial effects are thought to be multifaceted, primarily involving the disruption of critical cellular structures and processes.

A primary proposed mechanism of action for phenolic compounds like this compound is the disruption of the bacterial cell membrane mdpi.comnih.gov. This process involves increasing the permeability of both the outer and inner membranes, which compromises their function as a selective barrier frontiersin.orgopenstax.orgoregonstate.education. Such disruption can lead to the leakage of essential intracellular components, including ions and macromolecules, ultimately causing cell death nih.govfrontiersin.org. Electron microscopy studies on bacteria treated with similar compounds have visually confirmed damage to the cell wall and membrane, showing morphological changes like depressions and a roughened cell surface frontiersin.orgfrontiersin.org. This loss of structural integrity is a key factor in the bactericidal effect of many antimicrobial agents researchgate.netmdpi.com.

Detailed studies specifically investigating the interference of this compound with the microbial cell cycle progression were not available in the consulted research. This area remains a potential avenue for future investigation to fully understand the compound's antimicrobial profile.

Another significant antimicrobial strategy is the interference with vital bacterial metabolic pathways mdpi.com. Antimicrobial compounds can function as antimetabolites, blocking the synthesis of essential molecules like folic acid, which is necessary for the production of purines and pyrimidines used in DNA synthesis oregonstate.education. By inhibiting key enzymes in these pathways, compounds can induce a bacteriostatic effect, halting bacterial growth and proliferation oregonstate.education. While the specific metabolic targets of this compound are not fully elucidated, it is plausible that, like other salicylic acid derivatives, it could disrupt central metabolic processes such as the tricarboxylic acid (TCA) cycle or other core biosynthetic pathways, leading to a state of metabolic stress and inhibition of growth mdpi.comfrontiersin.org. The degradation of related chlorinated aromatic compounds by bacteria involves specific enzymatic pathways, suggesting that these pathways could be potential targets for inhibitory action researchgate.netresearchgate.net.

Proposed Mechanisms of Antimicrobial Action

Anti-inflammatory Properties

Salicylic acid and its derivatives are well-known for their anti-inflammatory effects ni.ac.rs. Salicylic acid is considered to have anti-inflammatory properties equivalent to acetylsalicylic acid ni.ac.rs. The mechanism underlying this effect is not through the direct inhibition of cyclooxygenase (COX) activity, which is the primary mechanism for many nonsteroidal anti-inflammatory drugs. Instead, it is believed that salicylic acid suppresses the transcription of genes responsible for producing cyclooxygenase ni.ac.rs. This mode of action suggests that derivatives like this compound may also exhibit anti-inflammatory activity by modulating the genetic expression of key inflammatory mediators.

Modulation of Pro-inflammatory Cytokine Production

Inhibition of Prostaglandin (B15479496) Synthesis

There is a lack of specific research in the public domain detailing the inhibitory effects of this compound on prostaglandin synthesis. The mechanism of action for many salicylate-based anti-inflammatory compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. However, dedicated studies to determine the in vitro or in vivo efficacy of this compound as a prostaglandin synthesis inhibitor have not been identified in the performed searches.

Interactions with Biological Macromolecules and Enzyme Systems

Inhibition of DNA Gyrase and Topoisomerase IV

Current research does not support the direct inhibitory activity of this compound against DNA gyrase and topoisomerase IV. While some studies have utilized this compound as a precursor in the synthesis of more complex molecules, such as Schiff bases of a disalicylic acid scaffold, which have demonstrated inhibitory effects on these bacterial enzymes, the activity of this compound itself has not been reported. nih.gov One such study used this compound to synthesize a methylene-bridged dimer, which then served as a scaffold for creating novel antibacterial agents that target DNA gyrase and topoisomerase IV. nih.gov However, this does not indicate that this compound on its own possesses this inhibitory capability.

Elucidation of Molecular Targets and Pathways

Specific molecular targets and signaling pathways directly modulated by this compound remain largely unelucidated in the available scientific literature. While the broader class of salicylates is known to interact with various biological pathways, the precise molecular interactions and downstream effects unique to the 3-chloro derivative have not been the subject of detailed investigation according to the conducted searches.

Plant Defense and Systemic Acquired Resistance (SAR) Induction

This compound has been identified as a potent inducer of Systemic Acquired Resistance (SAR) in plants, a crucial defense mechanism against a broad spectrum of pathogens. researchgate.netnih.govacs.org SAR is a signal-mediated response where a localized infection leads to the development of enhanced resistance in distal, uninfected parts of the plant. Salicylic acid is a key signaling molecule in this pathway, and chemical modifications to its structure can significantly alter its efficacy as a SAR inducer.

Research has shown that halogenated derivatives of salicylic acid, particularly those with substitutions at the 3- and/or 5-positions, can be more effective than salicylic acid itself in inducing SAR. researchgate.netnih.govacs.org In a comparative study of 47 different salicylate (B1505791) derivatives, this compound was found to be one of the most active inducers of resistance to the Tobacco Mosaic Virus (TMV). researchgate.netnih.gov

The following table summarizes the comparative activity of this compound and other halogenated derivatives in inducing resistance to TMV, as measured by the reduction in lesion diameter.

Table 1: Induction of TMV Resistance by Salicylate Derivatives

| Compound | TMV Lesion Diameter (Percent Reduction) |

|---|---|

| This compound | > 3,5-Difluorosalicylate |

| 3,5-Difluorosalicylate | > 3,5-Dichloro-6-hydroxysalicylate |

| 3,5-Dichloro-6-hydroxysalicylate | > 3,5,6-Trichlorosalicylate |

| 3,5,6-Trichlorosalicylate | > 5-Chlorosalicylate |

| 5-Chlorosalicylate | > 5-Fluorosalicylate |

| 5-Fluorosalicylate | > 3,5-Dichlorosalicylate |

| 3,5-Dichlorosalicylate | > 4-Fluorosalicylate |

| 4-Fluorosalicylate | > 3-Fluorosalicylate |

| 3-Fluorosalicylate | > 3-Chloro-5-fluorosalicylate |

| 3-Chloro-5-fluorosalicylate | > 4-Chlorosalicylate |

| 4-Chlorosalicylate | > Salicylic acid (SA) |

Data derived from a study on the structure-activity relationship of salicylate derivatives in inducing systemic acquired resistance. The compounds are listed in descending order of their activity in reducing TMV lesion diameter. researchgate.netnih.gov

Induction of Pathogenesis-Related (PR1) Gene Expression

A key molecular marker for the activation of SAR is the accumulation of pathogenesis-related (PR) proteins, with PR-1a being a well-established indicator. The induction of the PR1 gene is a hallmark of the salicylic acid-mediated defense pathway. frontiersin.orgfrontiersin.orgnih.gov

Studies evaluating the structure-activity profile of various salicylates have demonstrated that this compound is a more potent inducer of PR-1a protein accumulation than salicylic acid (SA). researchgate.netnih.gov Among 47 derivatives tested, all eight compounds that induced higher levels of PR-1a protein than SA were halogenated at the 3- and/or 5-position. nih.gov This highlights the significance of the electronic properties of substituents on the benzene (B151609) ring for the biological activity of salicylic acid in inducing plant defense responses.

The following table presents a ranking of the relative induction of PR-1a protein by various salicylate derivatives compared to salicylic acid.

Table 2: Relative Induction of PR-1a Protein by Salicylate Derivatives

| Compound | Relative Induction of PR-1a vs. SA |

|---|---|

| 3,5-Difluorosalicylate | > 3-Chlorosalicylate |

| This compound | > 5-Chlorosalicylate |

| 5-Chlorosalicylate | > 3,5-Dichlorosalicylate |

| 3,5-Dichlorosalicylate | > 3-Chloro-5-fluorosalicylate |

| 3-Chloro-5-fluorosalicylate | > 3-Fluorosalicylate |

| 3-Fluorosalicylate | > 3-Fluoro-5-chlorosalicylate |

| 3-Fluoro-5-chlorosalicylate | > 3,5-Dichloro-6-hydroxysalicylate |

| 3,5-Dichloro-6-hydroxysalicylate | > Salicylic acid (SA) |

Data from a study assessing PR-1a protein induction by various salicylate derivatives. The compounds are listed in descending order of their relative induction compared to salicylic acid. nih.gov

A log-linear relationship has been observed between the accumulation of PR-1a protein and the reduction in TMV lesion diameter, further solidifying the role of PR-1a induction as a reliable marker for screening compounds with potential as plant disease control agents. researchgate.netnih.gov

Comparative Efficacy with Salicylic Acid Analogues in Plant Immunity

Salicylic acid (SA) is a critical plant hormone that activates defense responses against a wide range of pathogens, notably by inducing systemic acquired resistance (SAR). nih.gov Research into synthetic analogues of SA has revealed that specific structural modifications can enhance its defense-inducing properties. Among these, chlorinated derivatives have shown potential for increased stability and more prolonged resistance activity. mdpi.com

Screening studies have identified this compound as a potent inducer of plant defense responses. mdpi.com Specifically, monosubstituted salicylates, including this compound, have been shown to cause a greater induction of the pathogenesis-related 1 (PR1) gene compared to salicylic acid itself. mdpi.com The PR1 gene is a widely recognized marker for the activation of the SA-mediated defense pathway. sc.edusemanticscholar.org Research indicates that substitutions on the 3- or 5-position of the salicylic acid molecule are particularly effective at enhancing this activity. mdpi.com While 3,5-dichlorobenzoic acid has also been noted to trigger resistance, it appears to do so through pathways that are largely independent of the key SA signaling regulator NPR1. mdpi.com In contrast, many chlorinated SA derivatives, such as 4-CSA and 5-CSA, are known to bind to the NPR1 receptor with an affinity similar to or slightly higher than that of SA. mdpi.com

| Compound | Position of Substitution | Relative PR1 Induction vs. Salicylic Acid (SA) |

|---|---|---|

| Salicylic Acid (SA) | N/A (Unsubstituted) | Baseline |

| This compound | 3- | Higher than SA mdpi.com |

| 3-Fluorosalicylic acid | 3- | Higher than SA mdpi.com |

| 5-Fluorosalicylic acid | 5- | Higher than SA mdpi.com |

Biotransformation and Metabolic Pathways

Biotransformation is the process by which microorganisms chemically alter organic compounds, often to reduce their toxicity and persistence in the environment. medcraveonline.comscispace.com In microbial systems, halogenated aromatic compounds like this compound can undergo degradation through specific metabolic pathways. Research into the anaerobic degradation of the herbicide dicamba (B1670444) provides significant insight into these processes, as its metabolite, 3,6-Dichlorosalicylic acid (3,6-DCSA), is structurally related to this compound. asm.orgnih.govnih.gov Studies on anaerobic sludge have shown that 3,6-DCSA is transformed through sequential decarboxylation and dechlorination steps, indicating that microbes possess the enzymatic machinery to metabolize chlorosalicylic acids. asm.orgnih.govnih.gov

Decarboxylation and Dechlorination Processes in Microbial Systems

In anaerobic microbial systems, the breakdown of chlorosalicylic acids involves two primary types of reactions: decarboxylation (the removal of a carboxyl group) and dechlorination (the removal of a chlorine atom). For the related compound 3,6-DCSA, two degradation pathways have been proposed based on the identification of metabolites in anaerobic sludge. nih.govnih.gov

Pathway 1 : Initial decarboxylation of 3,6-DCSA to form 2,5-dichlorophenol, which is then dechlorinated to 3-chlorophenol. nih.govnih.gov

Pathway 2 : Initial dechlorination of 3,6-DCSA to form 6-chlorosalicylic acid (6-CSA), which is subsequently decarboxylated to produce 3-chlorophenol. nih.govnih.gov

These pathways demonstrate that microbial consortia can effectively cleave both the carboxyl group and carbon-chlorine bonds of chlorinated salicylic acids. The specific sequence of these reactions can vary, but both ultimately lead to the formation of less complex and less halogenated intermediates.

Enzymatic Mechanisms, e.g., Chlorosalicylic Acid Decarboxylase (CsaD)

The enzymatic basis for the decarboxylation of chlorosalicylic acids has been elucidated through the identification and characterization of a specific enzyme from an anaerobic dicamba-degrading sludge. asm.orgnih.govnih.gov This enzyme, named Chlorosalicylic Acid Decarboxylase (CsaD), is central to the metabolic pathways described above. asm.orgnih.gov

CsaD is a non-oxidative decarboxylase belonging to the amidohydrolase 2 family. asm.orgnih.govnih.gov It was identified through the analysis of proteins from the enriched anaerobic sludge and linked to a gene, csaD, found within a metagenome-assembled genome (MAG8) from an uncultured order of Actinobacteria. asm.orgnih.govnih.gov

The enzyme has been shown to catalyze the decarboxylation of both 3,6-DCSA and 6-CSA, providing direct enzymatic evidence for the two proposed degradation pathways. asm.orgnih.govnih.gov Kinetic studies revealed that CsaD has a significantly higher affinity and catalytic efficiency for 3,6-DCSA compared to 6-CSA, suggesting that the pathway involving the initial decarboxylation of 3,6-DCSA may be the predominant route in these microbial systems. asm.orgnih.gov Interestingly, CsaD displays decarboxylase activity without the need for added metal ions and is not significantly inhibited by the metal chelator EDTA, a characteristic that has been observed in other non-oxidative decarboxylases. nih.gov

| Property | Description |

|---|---|

| Enzyme Name | Chlorosalicylic Acid Decarboxylase (CsaD) asm.orgnih.govnih.gov |

| Enzyme Family | Amidohydrolase 2 family (non-oxidative decarboxylase) asm.orgnih.govnih.gov |

| Microbial Source | Uncultured anaerobic Actinobacteria (Order OPB41) from dicamba-degrading sludge asm.orgnih.govnih.gov |

| Known Substrates | 3,6-Dichlorosalicylic acid (3,6-DCSA), 6-Chlorosalicylic acid (6-CSA) asm.orgnih.govnih.gov |

| Reaction Catalyzed | Decarboxylation (removal of CO₂) asm.orgnih.gov |

| Substrate Preference | Catalytic efficiency is significantly higher for 3,6-DCSA than for 6-CSA asm.orgnih.gov |

Advanced Analytical Methodologies for Detection and Quantitation

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 3-Chlorosalicylic acid from complex mixtures prior to its detection. The choice of technique depends on the analyte's properties and the analytical goals, such as resolution, speed, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally unstable compounds like this compound. Method development for salicylic (B10762653) acid and its derivatives often involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve the desired separation and sensitivity. longdom.orgnih.gov

Reverse-Phase HPLC (RP-HPLC) is the most common mode of liquid chromatography, utilized for separating compounds based on their hydrophobicity. nih.govvcu.edu In a typical RP-HPLC setup for analyzing this compound, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase. vcu.edu The mobile phase often consists of a mixture of water or an aqueous buffer and an organic modifier such as methanol (B129727) or acetonitrile. longdom.org The addition of an acid, like acetic acid or formic acid, to the mobile phase can improve peak shape and symmetry for acidic analytes by suppressing the ionization of the carboxyl group. vcu.edu The retention of this compound is influenced by the hydrophobicity imparted by its benzene (B151609) ring and chlorine atom, with elution being controlled by adjusting the ratio of the organic modifier in the mobile phase. vcu.edu

Table 1: Typical RP-HPLC Parameters for Salicylic Acid Analogs

| Parameter | Description |

|---|---|

| Stationary Phase | Octadecyl silane (B1218182) (C18) or Octyl silane (C8) columns are frequently used due to their hydrophobic nature. vcu.edu |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol, acetonitrile). longdom.org |

| Elution Mode | Isocratic (constant mobile phase composition) or gradient (composition varies over time) elution can be used. |

| pH Control | The mobile phase is often acidified (e.g., with acetic or formic acid) to ensure the analyte is in its non-ionized form, leading to better retention and peak shape. vcu.edu |

| Detector | UV detector, typically set at a wavelength around 230 nm for salicylic acid derivatives. longdom.org |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering dramatic increases in resolution, speed, and sensitivity. lcms.cznih.gov This technology utilizes columns packed with smaller particles (typically less than 2 µm in diameter), which requires instrumentation capable of handling much higher system pressures. lcms.cznih.gov For the analysis of this compound, UPLC can provide much narrower and sharper peaks, leading to better separation from closely related impurities or metabolites. lcms.cz The increased speed of UPLC significantly reduces analytical run times, thereby increasing sample throughput without compromising chromatographic performance.

Table 2: Comparison of HPLC and UPLC Technologies

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

|---|---|---|

| Particle Size | 3-5 µm | < 2 µm (e.g., 1.6-1.8 µm) lcms.cz |

| Operating Pressure | Lower pressures | Higher pressures (up to 18,000 psi) lcms.cz |

| Resolution | Good | Superior, allowing for separation of complex mixtures. nih.govlcms.cz |

| Analysis Speed | Slower run times | Significantly faster run times. nih.gov |

| Sensitivity | Standard | Higher sensitivity due to narrower peaks. nih.gov |

| Solvent Consumption | Higher | Lower, making it more environmentally friendly. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. sigmaaldrich.com However, compounds with polar functional groups, such as the carboxylic acid and hydroxyl groups in this compound, are non-volatile and exhibit poor chromatographic behavior. colostate.edu Therefore, a crucial step for GC analysis is derivatization, a process that chemically modifies the analyte to increase its volatility and thermal stability. sigmaaldrich.comresearchgate.net Common derivatization reactions for carboxylic acids and phenols include silylation, acylation, and alkylation (esterification). researchgate.netgcms.cz For example, reacting this compound with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the acidic protons on the carboxyl and hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers and esters, respectively. sigmaaldrich.com These TMS derivatives are much more volatile and less polar, making them suitable for GC analysis. sigmaaldrich.com

Table 3: Common Derivatization Reagents for GC Analysis of Carboxylic Acids

| Derivatization Type | Reagent Example | Derivative Formed |

|---|---|---|

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ester/ether sigmaaldrich.com |

| Alkylation | Dimethylformamide dimethyl acetal (B89532) (for methylation) | Methyl ester/ether colostate.edu |

| Acylation | Acetic Anhydride | Acetate ester researchgate.net |

| Acylation | Trifluoroacetic Anhydride (TFAA) | Trifluoroacetyl ester |

High-Performance Liquid Chromatography (HPLC) Method Development

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is a highly sensitive detection technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a chromatographic separation system, it provides a high degree of specificity, making it an invaluable tool for both qualitative and quantitative analysis.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the trace analysis of compounds in complex matrices. mtak.hu This method offers exceptional sensitivity and selectivity. nih.gov For the analysis of this compound, the LC system first separates the compound from matrix components. The analyte is then ionized, typically using electrospray ionization (ESI), before entering the mass spectrometer. In a tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion corresponding to the ionized this compound is selected, fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances specificity and is a gold standard for quantification.

For even more demanding analytical tasks, such as metabolite identification or analysis of unknown compounds, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) is employed. QTOF instruments provide high-resolution and accurate mass measurements. researchgate.net This capability allows for the determination of the elemental composition of an ion, which is a powerful tool for identifying this compound and its metabolites with a high degree of confidence, even at very low concentrations. researchgate.net

Table 4: Mass Spectrometry Techniques for Trace Analysis

| Technique | Principle | Application for this compound |

|---|---|---|

| LC-MS/MS | Combines LC separation with tandem mass spectrometry, often using Multiple Reaction Monitoring (MRM) for detection. | Highly sensitive and selective quantification in complex biological or environmental samples. mtak.hunih.gov |

| UPLC-QTOF-MS | Couples the high-resolution separation of UPLC with high-resolution mass spectrometry (HRMS). researchgate.net | Accurate mass measurement for unambiguous identification, structural elucidation of metabolites, and characterization of impurities. researchgate.net |

Multiple Reaction Monitoring (MRM) for Selective and Sensitive Quantitation

Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is a highly sensitive and selective mass spectrometry technique ideal for quantifying specific analytes within complex mixtures. proteomics.com.auwashington.edu The method utilizes a triple quadrupole mass spectrometer, which acts as a two-stage mass filter to isolate a target analyte with high specificity. washington.edu This approach significantly enhances the signal-to-noise ratio by filtering out background ions, making it superior for trace-level quantification compared to full-scan mass spectrometry analysis. washington.edu

The MRM process involves:

Precursor Ion Selection: In the first quadrupole (Q1), a specific precursor ion (the ionized molecule of interest, in this case, this compound) is selected from all the ions entering the mass spectrometer. washington.edu

Fragmentation: The selected precursor ion is then fragmented in the second quadrupole (Q2), which functions as a collision cell. washington.edu

Product Ion Selection: In the third quadrupole (Q3), one or more specific product ions (fragments) resulting from the precursor ion are selected and monitored. proteomics.com.auwashington.edu

The specificity of MRM arises from the unique pairing of the precursor ion's mass-to-charge ratio (m/z) with that of its characteristic product ions. proteomics.com.au This pair is referred to as a "transition." For quantitative analysis, the intensity of a specific transition is measured over time as the sample is introduced, typically via liquid chromatography (LC). By monitoring multiple transitions for a single compound, the confidence in its identification and quantitation is increased. washington.edu

Table 1: Illustrative MRM Parameters for Salicylic Acid Analysis

| Parameter | Value | Reference |

|---|---|---|

| Ionization Mode | Negative | mtak.hu |

| Precursor Ion (m/z) | 136.9 | mtak.hu |

| Product Ion (m/z) | 93.0 | mtak.hu |

This high degree of selectivity allows for the accurate quantitation of target compounds even at very low concentrations in complex biological matrices like plasma or urine. proteomics.com.au

Impurity Profiling and Identification of Transformation Products

Impurity profiling is the comprehensive process of detecting, identifying, and quantifying any unwanted chemicals present in a drug substance or final product. iajps.com These impurities can originate from various sources, including the manufacturing process, degradation of the active pharmaceutical ingredient (API) over time, or side reactions. iajps.com Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the control and monitoring of impurities, as their presence can impact the safety and efficacy of a pharmaceutical product. Impurities present at levels above 0.1% generally require identification.

The identification of transformation products, which are impurities resulting from the degradation of the drug substance, is a critical aspect of stability testing. iajps.com For this compound, this could involve processes like decarboxylation, oxidation, or reactions with excipients in a formulation. The photocatalytic degradation of this compound has been studied, indicating its susceptibility to transformation under certain conditions. sigmaaldrich.com

Modern analytical techniques are central to impurity profiling. Hyphenated systems are particularly powerful:

LC-MS (Liquid Chromatography-Mass Spectrometry): This is a cornerstone technique for separating impurities from the main compound and then providing mass information for identification.

GC-MS (Gas Chromatography-Mass Spectrometry): Suitable for volatile impurities.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): Allows for the definitive structural elucidation of unknown impurities after separation.

The process typically involves subjecting the this compound sample to stress conditions (e.g., heat, light, humidity, acid/base hydrolysis) to intentionally induce degradation and generate transformation products. The resulting mixture is then analyzed, usually by LC-MS, to detect and identify the new chemical entities formed.

Sample Preparation and Enrichment Strategies

Effective sample preparation is a critical prerequisite for accurate and reliable analytical measurement, especially when dealing with complex matrices such as biological fluids or environmental samples. lcms.cz The primary goals are to remove interfering substances, concentrate the analyte to a detectable level, and present it in a solvent compatible with the analytical instrument.

Solid Phase Extraction (SPE) Techniques for Complex Matrices

Solid Phase Extraction (SPE) is a widely used sample preparation technique that separates compounds from a liquid mixture based on their physical and chemical properties. lcms.cz It offers significant advantages over traditional liquid-liquid extraction (LLE), including higher analyte recovery, reduced solvent consumption, and the potential for automation. researchgate.net

The SPE process consists of four main steps:

Conditioning: The sorbent material in the SPE cartridge is treated with a solvent to activate it. researchgate.net

Loading: The sample is passed through the sorbent, and the analyte of interest is retained. researchgate.net

Washing: Interfering compounds are washed away with a solvent that does not elute the analyte. researchgate.net

Elution: A different solvent is used to disrupt the analyte-sorbent interaction and elute the purified analyte. lcms.czresearchgate.net

For an acidic compound like this compound, which contains a carboxylic acid group, a reversed-phase or an ion-exchange SPE mechanism would be appropriate. sigmaaldrich.com

Reversed-Phase SPE: Utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase. lcms.cz The pH of the sample would be adjusted to below the pKa of the carboxylic acid group to ensure it is in its neutral, more hydrophobic form, thereby promoting retention on the C18 sorbent.

Ion-Exchange SPE: An anion-exchange sorbent would be used to retain the negatively charged carboxylate form of this compound (at a pH above its pKa).

Table 2: Common SPE Sorbent Types and Their Applications

| Sorbent Type | Mechanism | Suitable for |

|---|---|---|

| C18 (Octadecyl) | Reversed-Phase | Nonpolar to moderately polar compounds |

| Polymeric (e.g., Oasis HLB) | Reversed-Phase | Wide range of acidic, basic, and neutral compounds |

| SAX (Strong Anion Exchange) | Anion Exchange | Strong and weak acids |

The choice of sorbent and solvents is critical for developing a robust SPE method that provides a clean extract and high recovery of this compound. sigmaaldrich.com

Derivatization Approaches for Improved Analytical Response

Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties. mdpi.com This strategy is employed to enhance detectability, improve chromatographic separation, or increase the thermal stability of a compound for gas chromatography. mdpi.commdpi.com

For this compound, derivatization could be beneficial for several reasons:

Improved Gas Chromatography (GC) Performance: The carboxylic acid and phenolic hydroxyl groups of this compound are polar and non-volatile. Converting them into less polar esters or ethers (e.g., through silylation or esterification) would increase volatility and improve peak shape in GC analysis. greyhoundchrom.com